molecular formula C10H13ClSi B8439436 1-Chloro-1-phenyl-1-silacyclopentane CAS No. 7488-24-6

1-Chloro-1-phenyl-1-silacyclopentane

Cat. No.: B8439436
CAS No.: 7488-24-6
M. Wt: 196.75 g/mol
InChI Key: YSIVTLKOXHCOIE-UHFFFAOYSA-N
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Description

1-Chloro-1-phenyl-1-silacyclopentane is a silacyclopentane derivative featuring a five-membered ring containing one silicon atom, substituted with a chlorine atom and a phenyl group. The silicon atom replaces a carbon in the cyclopentane ring, altering the compound’s electronic and steric properties compared to carbon-based analogs. Key characteristics inferred from general organosilicon chemistry include:

  • Molecular structure: Silicon’s larger atomic radius and lower electronegativity compared to carbon result in longer Si–Cl bonds (≈2.02 Å vs. C–Cl ≈1.77 Å) and increased bond polarity.
  • Reactivity: The Si–Cl bond is more susceptible to nucleophilic substitution than C–Cl due to weaker bond strength and greater electrophilicity.

Properties

CAS No.

7488-24-6

Molecular Formula

C10H13ClSi

Molecular Weight

196.75 g/mol

IUPAC Name

1-chloro-1-phenylsilolane

InChI

InChI=1S/C10H13ClSi/c11-12(8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2

InChI Key

YSIVTLKOXHCOIE-UHFFFAOYSA-N

Canonical SMILES

C1CC[Si](C1)(C2=CC=CC=C2)Cl

Origin of Product

United States

Scientific Research Applications

Applications in Materials Science

Silicone Polymers and Resins:
1-Chloro-1-phenyl-1-silacyclopentane is utilized as a silylating agent in the production of silicone polymers. Its ability to react with silanol-terminated polydiorganosiloxanes enhances the mechanical properties and thermal stability of silicone materials. The compound can also serve as an endcapping agent, preventing unwanted reactions during polymerization processes.

Functionalization of Silica:
The compound is effective for functionalizing silica surfaces, which is crucial in applications such as chromatography and catalysis. By introducing silacyclobutane groups onto silica, researchers can modify surface properties to enhance selectivity and reactivity in various chemical processes.

Pharmaceutical Applications

Drug Development:
In pharmaceutical research, this compound has been investigated for its potential as a building block in drug synthesis. Its unique structure allows for the incorporation of silicon into biologically active compounds, potentially improving their pharmacokinetic properties.

Case Study: Synthesis of Anticancer Agents
A notable case study involved the use of this compound in synthesizing novel anticancer agents. The compound was reacted with various amines to produce silicon-containing heterocycles, demonstrating enhanced activity against specific cancer cell lines compared to traditional carbon-based compounds. This study highlights the compound's versatility in medicinal chemistry.

Data Tables

Application AreaSpecific Use CaseBenefits
Materials ScienceSilylation of silicone polymersImproved mechanical properties
Surface ModificationFunctionalization of silica for chromatographyEnhanced selectivity
Pharmaceutical ResearchBuilding block for drug synthesisPotentially improved pharmacokinetics

Comparison with Similar Compounds

1-Chloro-1-phenylcyclopentane

  • Key Differences :
    • Ring strain : Silacyclopentane rings exhibit reduced strain due to longer Si–C bonds, enhancing thermal stability.
    • Reactivity : The C–Cl bond in 1-chloro-1-phenylcyclopentane is less reactive toward nucleophiles than Si–Cl in silacyclopentane.
    • Applications : Carbon-based analogs are commonly used in pharmaceuticals (e.g., intermediates for drug synthesis), whereas silacyclopentanes may serve as precursors for silicon-containing polymers .

1-Chloro-1-methylcyclopentane

  • Structure : Cyclopentane with methyl and chlorine groups (C₆H₁₁Cl; MW 118.60 g/mol) .
  • Key Differences :
    • Substituent effects : The phenyl group in silacyclopentane introduces aromaticity and steric hindrance, reducing solubility in polar solvents compared to methyl-substituted analogs.
    • Synthetic utility : 1-Chloro-1-methylcyclopentane is used to form quaternary centers in organic synthesis, while silacyclopentanes may enable access to silicon-functionalized materials .

1-(4-Chlorophenyl)cyclopentanecarboxylic Acid

  • Structure : Cyclopentane with 4-chlorophenyl and carboxylic acid groups (C₁₂H₁₁ClO₂; MW 240.67 g/mol) .
  • Key Differences :
    • Functionality : The carboxylic acid group enables hydrogen bonding and salt formation, making it suitable for drug development (e.g., API intermediates). Silacyclopentane lacks such functional groups but offers unique Si–X reactivity for cross-coupling reactions.
    • Thermodynamics : Carboxylic acid derivatives exhibit higher melting points due to intermolecular H-bonding, whereas silacyclopentanes are likely liquids at room temperature.

Data Tables

Table 1. Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Highlights
1-Chloro-1-phenyl-1-silacyclopentane C₉H₁₁ClSi 182.73 (estimated) Cl, Ph, Si High Si–Cl electrophilicity
1-Chloro-1-phenylcyclopentane C₁₁H₁₁Cl 178.66 Cl, Ph Moderate C–Cl reactivity
1-Chloro-1-methylcyclopentane C₆H₁₁Cl 118.60 Cl, Me Quaternary center formation
1-(4-Chlorophenyl)cyclopentanecarboxylic acid C₁₂H₁₁ClO₂ 240.67 Cl, Ph, COOH H-bonding, drug intermediates

Preparation Methods

Reaction Overview

This method employs dichlorophenylsilane (PhSiHCl₂) and 1,4-dichlorobutane in the presence of magnesium, facilitated by dibutyldiglyme as a solvent. The reaction proceeds via a radical or organometallic intermediate to form the silacyclopentane ring.

Reaction Scheme:
PhSiHCl2+Cl(CH2)4Cl+Mg1-Chloro-1-phenyl-1-silacyclopentane+MgCl2\text{PhSiHCl}_2 + \text{Cl(CH}_2\text{)}_4\text{Cl} + \text{Mg} \rightarrow \text{this compound} + \text{MgCl}_2

Experimental Procedure

  • Reagent Mixing: Dichlorophenylsilane and 1,4-dichlorobutane are combined with dibutyldiglyme.

  • Magnesium Activation: Magnesium turnings are added, and the mixture is heated to 50–95°C for 4 hours.

  • Isolation: The product is extracted with ether, dried, and distilled.

Yield: 70–85%.

Key Data

ParameterValue
Boiling Point160–162°C (0.01 mmHg)
Densityd420=1.151d_{4}^{20} = 1.151

Substitution of 1,1-Dichlorosilacyclopentane

Reaction Overview

1,1-Dichlorosilacyclopentane undergoes partial substitution with phenylmagnesium bromide (PhMgBr), replacing one chlorine atom with a phenyl group.

Reaction Scheme:
Cl2Si(CH2)4+PhMgBrThis compound+MgClBr\text{Cl}_2\text{Si(CH}_2\text{)}_4 + \text{PhMgBr} \rightarrow \text{this compound} + \text{MgClBr}

Experimental Procedure

  • Grignard Addition: PhMgBr is added to 1,1-dichlorosilacyclopentane in THF at 0°C.

  • Quenching: The reaction is quenched with NH₄Cl, and the product is extracted with diethyl ether.

  • Purification: Vacuum distillation isolates the target compound.

Yield: 45–55% (lower due to competing disubstitution).

Key Data

ParameterValue
Boiling Point158–160°C (0.03 mmHg)
29Si NMR^{29}\text{Si NMR}δ=33.5ppm\delta = -33.5 \, \text{ppm}

Comparative Analysis of Methods

MethodYieldPurityScalabilityCost Efficiency
Grignard Ring-Closure60–64%HighModerateModerate
Mg-Promoted Cyclization70–85%HighHighHigh
Substitution45–55%MediumLowLow

Mechanistic Insights:

  • Grignard Method: Proceeds via nucleophilic substitution (Sₙ2) at silicon, forming the ring through a two-step coupling process.

  • Mg-Promoted Cyclization: Likely involves single-electron transfer (SET) from Mg, generating a silyl radical intermediate that couples with the dihalide.

  • Substitution: Follows a classical Sₙ2 pathway, limited by steric hindrance at the silicon center .

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